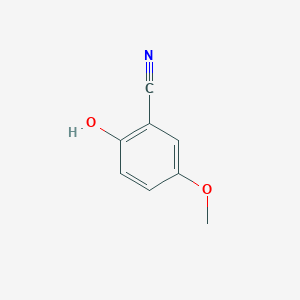

2-Hydroxy-5-methoxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKRGDMEHBTPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427452 | |

| Record name | 2-hydroxy-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39900-63-5 | |

| Record name | 2-Hydroxy-5-methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39900-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39900-63-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 2-Hydroxy-5-methoxybenzonitrile: A Technical Guide for Chemical Researchers

Introduction: The Significance of a Versatile Chemical Intermediate

2-Hydroxy-5-methoxybenzonitrile is a valuable substituted benzonitrile, a class of organic compounds that are pivotal in the landscape of medicinal chemistry and drug development.[1] The presence of the nitrile group, a versatile functional handle, allows for its conversion into a variety of other functionalities such as amines, amides, and carboxylic acids, making it a key building block in the synthesis of more complex molecules.[1][2] This technical guide provides an in-depth exploration of the synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and the critical considerations necessary for successful and safe laboratory execution.

This document is structured to provide a comprehensive understanding of the synthesis, beginning with the preparation of the key precursor, 2-hydroxy-5-methoxybenzaldehyde, followed by its conversion to the target nitrile. We will delve into the mechanistic details of these transformations, offering insights into the rationale behind the choice of reagents and reaction conditions.

Part 1: Synthesis of the Precursor Aldehyde: 2-Hydroxy-5-methoxybenzaldehyde

The journey to this compound begins with the synthesis of its immediate precursor, 2-hydroxy-5-methoxybenzaldehyde. Two robust and widely employed methods for the ortho-formylation of phenols are particularly relevant: the Reimer-Tiemann reaction and the magnesium chloride-triethylamine mediated formylation.

Method A: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[3] In the context of synthesizing 2-hydroxy-5-methoxybenzaldehyde, the reaction proceeds from the readily available 4-methoxyphenol, with reported yields of around 79%.[3]

Causality and Mechanistic Insights:

The reaction is initiated by the deprotonation of chloroform by a strong base, typically sodium hydroxide, to generate the highly reactive dichlorocarbene (:CCl₂) species. Concurrently, the phenolic proton of 4-methoxyphenol is abstracted by the base to form the more nucleophilic phenoxide ion. The electron-rich phenoxide then attacks the electrophilic dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group. The resulting intermediate undergoes hydrolysis to yield the final aldehyde product.

Experimental Protocol: Reimer-Tiemann Synthesis of 2-Hydroxy-5-methoxybenzaldehyde

Materials:

-

4-Methoxyphenol

-

Chloroform

-

Sodium hydroxide

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-methoxyphenol in ethanol.

-

Prepare a concentrated aqueous solution of sodium hydroxide and add it to the flask.

-

Heat the mixture to 60-70°C with vigorous stirring.

-

Add chloroform dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the solution is acidic to litmus paper.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-hydroxy-5-methoxybenzaldehyde by vacuum distillation or column chromatography on silica gel.

Safety Considerations:

-

Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood.

-

Sodium hydroxide is corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction can be exothermic; ensure adequate cooling and control of the addition of chloroform.

Method B: Ortho-Formylation with Paraformaldehyde and MgCl₂-Et₃N

An alternative and often higher-yielding method for the ortho-formylation of phenols utilizes paraformaldehyde as the formylating agent in the presence of anhydrous magnesium chloride and triethylamine. This method is known for its high regioselectivity for the ortho position.

Causality and Mechanistic Insights:

In this reaction, magnesium chloride acts as a Lewis acid, coordinating to the phenolic oxygen to form a magnesium phenoxide. This enhances the nucleophilicity of the aromatic ring. Triethylamine serves as a base to facilitate the formation of the phenoxide and to neutralize the liberated HCl. Paraformaldehyde, a polymer of formaldehyde, serves as the source of the formyl group. The reaction is believed to proceed through a chelation-controlled mechanism, where the magnesium ion directs the electrophilic attack of formaldehyde to the ortho position.

Experimental Protocol: MgCl₂-Et₃N Mediated Synthesis of 2-Hydroxy-5-methoxybenzaldehyde

Materials:

-

4-Methoxyphenol

-

Anhydrous magnesium chloride

-

Triethylamine (dry)

-

Paraformaldehyde (dry)

-

Acetonitrile (dry)

-

Hydrochloric acid (5% aqueous solution)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride and dry paraformaldehyde.

-

Add dry acetonitrile to the flask, followed by the dropwise addition of dry triethylamine with stirring.

-

Add 4-methoxyphenol to the mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and add 5% aqueous hydrochloric acid.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel or vacuum distillation.

Safety Considerations:

-

Ensure all reagents and glassware are thoroughly dried, as the reaction is moisture-sensitive.

-

Triethylamine is a flammable and corrosive liquid. Handle in a fume hood.

-

Paraformaldehyde is a source of formaldehyde and should be handled with care to avoid inhalation of dust.

| Parameter | Reimer-Tiemann Reaction | MgCl₂-Et₃N Formylation |

| Starting Material | 4-Methoxyphenol | 4-Methoxyphenol |

| Formylating Agent | Chloroform | Paraformaldehyde |

| Base | Sodium Hydroxide | Triethylamine |

| Lewis Acid | None | Anhydrous MgCl₂ |

| Typical Yield | ~79%[3] | Generally high |

| Key Considerations | Biphasic reaction, exothermic | Anhydrous conditions required |

Table 1: Comparison of Synthesis Methods for 2-Hydroxy-5-methoxybenzaldehyde.

Part 2: Conversion of 2-Hydroxy-5-methoxybenzaldehyde to this compound

The conversion of the aldehyde functional group to a nitrile is a crucial step in this synthesis. A common and effective method involves a one-pot reaction with hydroxylamine hydrochloride, which proceeds via an intermediate oxime that is subsequently dehydrated.

Causality and Mechanistic Insights:

The reaction begins with the nucleophilic attack of hydroxylamine on the carbonyl carbon of 2-hydroxy-5-methoxybenzaldehyde to form an intermediate carbinolamine. This intermediate then dehydrates to form the corresponding aldoxime. The aldoxime, in the presence of a dehydrating agent or under thermal conditions, eliminates a molecule of water to yield the final nitrile product. The use of a catalyst such as ferrous sulfate can facilitate both the oxime formation and the subsequent dehydration in a one-pot process.[1]

Experimental Protocol: One-Pot Synthesis of this compound

This protocol is adapted from general procedures for the one-pot conversion of substituted hydroxybenzaldehydes to their corresponding nitriles.[1]

Materials:

-

2-Hydroxy-5-methoxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Anhydrous ferrous sulfate (FeSO₄)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Benzene

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde in DMF.

-

Add hydroxylamine hydrochloride and anhydrous ferrous sulfate to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary, but typically ranges from 3 to 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the catalyst.

-

Extract the filtrate with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude nitrile.

-

Purify the crude product by column chromatography on silica gel using a mixture of benzene and ethyl acetate as the eluent.[1]

Safety Considerations:

-

Hydroxylamine hydrochloride is a corrosive and potentially explosive substance, especially when heated. Handle with care and avoid shock or friction.[4]

-

DMF is a skin and eye irritant and should be used in a well-ventilated fume hood.

-

Ferrous sulfate can be irritating to the skin and eyes.

| Parameter | One-Pot Nitrile Synthesis |

| Starting Material | 2-Hydroxy-5-methoxybenzaldehyde |

| Reagents | Hydroxylamine hydrochloride, Anhydrous Ferrous Sulfate |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Conditions | Reflux |

| Typical Yield | High (often >85% for similar substrates)[1] |

| Purification | Column Chromatography |

Table 2: Summary of the One-Pot Synthesis of this compound.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through reliable and well-established chemical transformations. The choice of method for the initial formylation of 4-methoxyphenol will depend on the available resources and desired scale, with both the Reimer-Tiemann reaction and the MgCl₂-Et₃N mediated formylation offering viable routes. The subsequent one-pot conversion of the resulting aldehyde to the target nitrile using hydroxylamine hydrochloride and a ferrous sulfate catalyst provides an efficient and high-yielding protocol. By understanding the underlying mechanisms and adhering to the detailed experimental procedures and safety precautions outlined in this guide, researchers can confidently and successfully synthesize this important chemical intermediate for their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-5-methoxybenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Hydroxy-5-methoxybenzonitrile (IUPAC Name: this compound; CAS Number: 39900-63-5).[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established analytical principles to serve as a foundational reference. We will explore the compound's chemical identity, core physical and chemical properties, characteristic spectroscopic signatures, and robust analytical methodologies for its characterization. The guide emphasizes the causal relationships between the molecule's structure and its empirical properties, providing field-proven insights into experimental design and data interpretation. All presented data is supported by authoritative sources to ensure scientific integrity and trustworthiness.

Introduction: A Molecule of Interest

This compound is a substituted aromatic compound featuring three key functional groups: a hydroxyl (-OH), a methoxy (-OCH₃), and a nitrile (-C≡N) on a benzene ring. This unique combination of an electron-donating methoxy group, a hydrogen-bonding hydroxyl group, and an electron-withdrawing nitrile group imparts a distinct reactivity and property profile, making it a valuable intermediate in the synthesis of more complex organic compounds, particularly in the pharmaceutical and materials science sectors.[4] Understanding its fundamental physicochemical properties is paramount for its effective use in synthesis, process optimization, quality control, and formulation development.

Chemical Identity and Structure

The structural and identifying information for this compound is summarized below. It is critical to distinguish it from its isomers, such as 2-Hydroxy-4-methoxybenzonitrile (CAS 39835-11-5), as their properties can differ significantly.[5]

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 39900-63-5 | [1][2] |

| Molecular Formula | C₈H₇NO₂ | [2] |

| Molecular Weight | 149.15 g/mol | [2] |

| Canonical SMILES | COC1=CC(=C(C=C1)O)C#N | [1] |

| InChI Key | ZFKRGDMEHBTPFN-UHFFFAOYSA-N | [1] |

The molecule's structure, with its ortho-hydroxyl and para-methoxy substitution relative to the nitrile group, dictates its electronic and steric environment, which in turn governs its properties as detailed in the subsequent sections.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The bulk properties of a compound are the direct manifestation of its molecular structure. The interplay between the polar hydroxyl and nitrile groups and the largely nonpolar methoxy-substituted benzene ring defines the physicochemical behavior of this compound.

| Property | Predicted/Reported Value | Comments and Implications | Source(s) |

| Appearance | Light yellow to yellow solid | The color suggests the presence of a chromophore, which is expected due to the conjugated aromatic system. | [5] |

| Melting Point | 151 °C | This relatively high melting point is indicative of strong intermolecular forces, likely hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the nitrile group, leading to an ordered crystal lattice. | [5] |

| Boiling Point | 330.4 ± 27.0 °C | The high boiling point further confirms strong intermolecular attractions that require significant thermal energy to overcome. | [5] |

| pKa | 6.79 ± 0.10 | This value pertains to the acidity of the phenolic hydroxyl group. A pKa of ~6.8 makes it a weak acid, more acidic than phenol (~10) due to the electron-withdrawing effect of the ortho-nitrile group, which stabilizes the corresponding phenoxide anion. This property is crucial for designing separation methods and understanding its behavior in physiological media. | [5] |

| Solubility | Not experimentally reported | Based on its structure, it is expected to have low solubility in water but good solubility in polar organic solvents like DMSO, DMF, and moderate solubility in alcohols (ethanol, methanol) and acetone. The hydroxyl group offers some aqueous solubility, but the larger aromatic scaffold limits it. |

Spectroscopic & Spectrometric Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity. While experimentally derived spectra are not widely published, a robust prediction can be made based on the known effects of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton.

-

Ar-H (Aromatic Protons): Three signals are expected in the aromatic region (~6.8-7.5 ppm). The substitution pattern (1,2,4-) will lead to a specific splitting pattern (e.g., a doublet, a singlet-like doublet, and a doublet of doublets).

-

-OCH₃ (Methoxy Protons): A sharp singlet integrating to 3 protons is expected around 3.8-4.0 ppm.[6]

-

-OH (Hydroxyl Proton): A broad singlet, whose chemical shift is highly dependent on concentration and solvent, is expected. It may appear anywhere from ~5-10 ppm.

-

-

¹³C NMR (Predicted): The carbon NMR spectrum will confirm the 8 unique carbon environments.

-

-C≡N (Nitrile Carbon): This quaternary carbon typically appears in the 115-125 ppm region.[6]

-

Ar-C (Aromatic Carbons): Six distinct signals are expected. The carbon bearing the hydroxyl group (C-OH) will be shifted downfield (~150-160 ppm), as will the carbon bearing the methoxy group (C-OCH₃). The carbon attached to the nitrile (C-CN) will be shifted upfield relative to other quaternary aromatic carbons.

-

-OCH₃ (Methoxy Carbon): A signal around 55-60 ppm is characteristic of a methoxy carbon attached to an aromatic ring.[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule.

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3550 cm⁻¹ , characteristic of a hydrogen-bonded phenolic hydroxyl group.[7]

-

C-H Stretch (Aromatic): Sharp peaks are expected just above 3000 cm⁻¹ .

-

C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band should appear in the 2220-2260 cm⁻¹ region. This is a highly diagnostic peak.[7]

-

C=C Stretch (Aromatic): Several peaks of varying intensity will be present in the 1450-1600 cm⁻¹ range.

-

C-O Stretch (Aryl Ether): A strong absorption band is expected around 1200-1275 cm⁻¹ for the aryl-O-CH₃ bond.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated π-electron system of the substituted benzene ring gives rise to characteristic UV absorptions. The presence of auxochromes (-OH, -OCH₃) and a chromophore (-C≡N) will influence the absorption maxima (λmax). Based on analogous substituted benzonitriles and phenols, absorptions are expected in the 250-320 nm range, corresponding to π→π* transitions. The exact λmax is solvent-dependent and provides a basis for quantitative analysis using UV detection in HPLC.

Analytical Methodologies

Purity assessment and quantification are critical for any chemical compound intended for research or development. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol is a robust starting point for method development, adapted from established methods for structurally similar phenolic and benzonitrile compounds.[8][9] The principle relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Expert Insight: The choice of a C18 column is standard for moderately polar compounds like this. The acetonitrile/water mobile phase is effective, and the addition of a small amount of formic acid (~0.1%) is a common strategy to improve peak shape by ensuring the phenolic hydroxyl group remains protonated, preventing tailing.

Instrumentation and Reagents:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (optional, for peak shape improvement)

-

This compound reference standard

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare the mobile phase, starting with an isocratic mixture of 50:50 (v/v) Acetonitrile:Water. If peak tailing is observed, prepare a new mobile phase containing 0.1% formic acid.

-

Standard Preparation: Accurately prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution (e.g., 0.1, 0.05, 0.01 mg/mL).

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range of the standards.

-

Chromatographic Conditions (Starting Point):

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: Monitor at the λmax determined by UV-Vis spectroscopy (a starting point of 280 nm is reasonable).

-

-

Analysis and Validation:

-

Inject the standards to establish a calibration curve.

-

Inject the sample(s) to determine purity and quantify the main peak.

-

The method should be validated for linearity, accuracy, precision, and specificity as per standard guidelines.

-

References

- 1. This compound | C8H7NO2 | CID 7022529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. rsc.org [rsc.org]

- 5. This compound | 39835-11-5 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. FTIR [terpconnect.umd.edu]

- 8. benchchem.com [benchchem.com]

- 9. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Hydroxy-5-methoxybenzonitrile (CAS Number: 39835-11-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-5-methoxybenzonitrile, a substituted benzonitrile, is a key intermediate in the synthesis of various organic molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and safety considerations. It is intended for researchers and professionals in drug discovery and development, offering detailed protocols and data to support its application in medicinal chemistry. The unique structure of hydroxybenzonitriles, featuring both a phenolic hydroxyl and a nitrile group, makes them versatile building blocks for creating therapeutic agents.[1]

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₈H₇NO₂.[2][3]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 39835-11-5 | Santa Cruz Biotechnology[3] |

| Molecular Weight | 149.15 g/mol | PubChem[2] |

| Appearance | Solid | NanoAxis LLC[4] |

| Canonical SMILES | COC1=CC(=C(C=C1)O)C#N | PubChem[2] |

| InChI Key | ZFKRGDMEHBTPFN-UHFFFAOYSA-N | PubChem[2] |

Synthesis of this compound

The synthesis of hydroxybenzonitriles can be achieved through various methods, including the dehydration of 2-hydroxybenzamide (salicylamide) and the Sandmeyer reaction of 2-aminophenol.[1] A common laboratory-scale synthesis involves the conversion of the corresponding aldehyde.

Workflow for Synthesis from 2-Hydroxy-5-methoxybenzaldehyde

Caption: General workflow for synthesizing this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of a related compound, 2-hydroxy-4-methoxybenzonitrile, from 2-hydroxy-4-methoxybenzaldehyde, which can be adapted for this compound.

Materials:

-

2-hydroxy-4-methoxybenzaldehyde (1 equivalent)[5]

-

Sodium acetate (2 equivalents)[5]

-

Nitroethane (2 equivalents)[5]

-

Glacial acetic acid[5]

-

Ethyl acetate[5]

-

Sodium bicarbonate solution[5]

-

Anhydrous magnesium sulfate[5]

-

Ice water[5]

Procedure:

-

Dissolve 2-hydroxy-4-methoxybenzaldehyde, sodium acetate, and nitroethane in glacial acetic acid.[5]

-

Heat the mixture under mild reflux for 12 hours.[5]

-

After the reaction is complete, slowly pour the mixture into ice water.[5]

-

Extract the product with ethyl acetate.[5]

-

Combine the organic layers and wash with a sodium bicarbonate solution until the aqueous layer reaches a pH of about 8.[5]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the product.[5]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.

-

¹H NMR, IR, and Mass Spectrometry data for this compound are available from specialized chemical data providers. [6]

-

For the related compound 2-Hydroxy-5-methoxybenzaldehyde, comprehensive spectral data including ¹H NMR, Mass Spectrometry, UV-VIS, and IR spectra are publicly available. [7] Mass spectrometry data for the trimethylsilyl (TMS) derivative of 2-Hydroxy-5-methoxybenzaldehyde is also available.[8]

Applications in Drug Discovery

Substituted benzonitriles are important scaffolds in medicinal chemistry.[9] The presence of hydroxyl and methoxy groups on the benzonitrile ring provides opportunities for further functionalization, making it a valuable building block for creating libraries of compounds for drug screening.[10][11] Multi-component reactions are often employed in drug discovery to rapidly generate molecular diversity, and benzonitrile derivatives can be key reactants in these processes.[12][13]

Potential Therapeutic Areas

While specific applications for this compound are not extensively documented in publicly available literature, related hydroxybenzonitrile and methoxybenzonitrile structures have been investigated for a range of therapeutic applications, including:

The structural motifs present in this compound are found in various bioactive molecules, highlighting its potential as a precursor for novel therapeutics.

Safety and Handling

Hazard Identification:

Precautionary Measures:

-

Prevention: Wash hands and any exposed skin thoroughly after handling.[16][17] Do not eat, drink, or smoke when using this product.[15][17]

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[16][18]

-

First Aid:

-

Storage: Store locked up in a dry, cool, and well-ventilated place.[15][18] Keep container tightly closed.[18]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[16]

Incompatible Materials:

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is achievable through established organic chemistry methods, and its structure offers multiple points for modification to generate novel molecular entities. As with all chemical reagents, proper safety precautions must be followed during handling and use. This guide provides a foundational understanding of this compound to aid researchers in its effective and safe application.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H7NO2 | CID 7022529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | NanoAxis LLC [nanoaxisllc.com]

- 5. This compound | 39835-11-5 [chemicalbook.com]

- 6. This compound(39900-63-5) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Hydroxy-5-methoxybenzaldehyde, TMS derivative [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. amsbio.com [amsbio.com]

- 12. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Page loading... [guidechem.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-Hydroxy-5-methoxybenzonitrile: A Technical Guide

Introduction

2-Hydroxy-5-methoxybenzonitrile, also known as 2-cyano-4-methoxyphenol, is a substituted aromatic compound with applications in organic synthesis and drug discovery.[1][2] Its chemical structure, featuring a hydroxyl group, a methoxy group, and a nitrile group on a benzene ring, gives rise to a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Understanding these spectral characteristics is paramount for researchers in verifying its synthesis, assessing its purity, and elucidating its role in chemical reactions. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic properties of this compound.

The molecular structure of this compound is presented below:

References

An In-depth Technical Guide to the Solubility of 2-Hydroxy-5-methoxybenzonitrile in Organic Solvents

Foreword

For researchers, medicinal chemists, and professionals in drug development, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of process development, formulation design, and preclinical assessment. 2-Hydroxy-5-methoxybenzonitrile, a key building block in organic synthesis, possesses a unique combination of functional groups that dictate its behavior in various solvent systems. This guide provides a comprehensive analysis of the factors governing its solubility, a robust experimental protocol for quantitative determination, and the theoretical framework necessary for solvent selection and process optimization. We move beyond simple data reporting to explain the causality behind solubility phenomena, empowering scientists to make informed, predictive decisions in their work.

Physicochemical Profile of this compound

A molecule's structure is the primary determinant of its solubility. This compound (C₈H₇NO₂) is a substituted aromatic compound featuring three key functional groups that govern its interactions with solvents.[1]

-

Hydroxyl Group (-OH): This group is polar and can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). This confers an affinity for polar protic solvents.

-

Nitrile Group (-C≡N): The nitrile group is strongly polar and acts as an effective hydrogen bond acceptor. Its presence significantly contributes to the molecule's overall polarity.

-

Methoxy Group (-OCH₃): While the ether linkage is polar, the methyl group adds lipophilic character. The oxygen can act as a hydrogen bond acceptor.

-

Benzene Ring: The aromatic ring is nonpolar and lipophilic, favoring interactions with nonpolar or aromatic solvents through van der Waals forces and potential π-π stacking.

The interplay of these groups—a hydrogen-bonding hydroxyl, a polar nitrile, and a lipophilic benzene core—results in a nuanced solubility profile, making the choice of an appropriate solvent system a non-trivial consideration.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 39900-63-5 | [1] |

| Appearance | Typically a solid at room temperature | Inferred from similar compounds |

Principles of Solubility: A Mechanistic Perspective

The dissolution of a solid solute, such as this compound, in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This process can be conceptually broken down into three steps, as illustrated by the following thermodynamic cycle.

Caption: Thermodynamic cycle for the dissolution of a solid solute.

The overall enthalpy of solution (ΔH_solution) is the sum of the energy required to break solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.

-

Solute-Solute Interactions (Lattice Energy): Energy is required to overcome the intermolecular forces holding the this compound molecules together in the crystal lattice.

-

Solvent-Solvent Interactions (Cavitation Energy): Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Solute-Solvent Interactions (Solvation Energy): Energy is released when the solute molecule forms new, favorable interactions with the surrounding solvent molecules.

A high degree of solubility is achieved when the energy released during solvation is comparable to or greater than the energy required to overcome the lattice and cavitation energies. The principle of "like dissolves like" is a useful heuristic:

-

Polar Solvents (e.g., methanol, ethanol, DMSO) will effectively solvate this compound by forming strong hydrogen bonds with the hydroxyl and nitrile groups.

-

Aromatic Solvents (e.g., toluene) can engage in π-π stacking with the benzene ring.

-

Nonpolar Solvents (e.g., hexane) are generally poor solvents because they cannot effectively solvate the polar functional groups, making the solvation energy insufficient to overcome the crystal lattice energy.[2]

The Impact of Temperature: The dissolution of most solids is an endothermic process (ΔH_solution > 0).[3] Therefore, according to the Le Châtelier principle, increasing the temperature will increase the solubility of this compound.[2][3] This is a critical parameter to control and optimize during crystallization and purification processes.

Experimental Protocol for Thermodynamic Solubility Determination

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Workflow Diagram

Caption: Isothermal shake-flask experimental workflow.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a vial containing a precise volume (e.g., 5.0 mL) of the chosen solvent. "Excess" is critical; undissolved solid must remain at the end of the experiment to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure thermodynamic equilibrium is reached.[4] A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle. This step is crucial to avoid aspirating solid particles during sampling.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles. Causality Note: Filtration must be rapid to prevent temperature changes that could cause precipitation.

-

Dilution: Accurately perform a serial dilution of the filtered sample with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of this compound is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

Data Interpretation and Predictive Modeling

The experimental data should be compiled into a clear, comparative format.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 32.7 | Data Point 1 | Calculated Value |

| Ethanol | 24.5 | Data Point 2 | Calculated Value | |

| Polar Aprotic | Acetone | 20.7 | Data Point 3 | Calculated Value |

| Acetonitrile | 37.5 | Data Point 4 | Calculated Value | |

| DMSO | 46.7 | Data Point 5 | Calculated Value | |

| Aromatic | Toluene | 2.38 | Data Point 6 | Calculated Value |

| Nonpolar | Hexane | 1.88 | Data Point 7 | Calculated Value |

Once generated, this data can be used to build predictive models. Thermodynamic models, such as the NRTL or UNIQUAC models, can correlate experimental data and predict solubility in mixed solvent systems or at different temperatures.[6][7] Furthermore, modern approaches utilize machine learning algorithms trained on large datasets to predict solubility based on molecular descriptors, offering a powerful tool for in silico solvent screening.[8]

Conclusion

The solubility of this compound is a complex function of its molecular structure and the properties of the selected solvent. A deep understanding of the underlying principles of solute-solvent interactions, hydrogen bonding, and the thermodynamics of dissolution is paramount for its effective use in research and development. While publicly available quantitative data is limited, the robust, self-validating experimental protocol detailed in this guide provides a clear pathway for generating high-quality, reliable solubility data. This data is the essential foundation for rational solvent selection, process optimization, and the successful advancement of development programs.

References

- 1. This compound | C8H7NO2 | CID 7022529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 2-Hydroxy-5-methoxybenzonitrile: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-5-methoxybenzonitrile, a significant benzonitrile derivative. The document details its synthesis, physicochemical properties, and spectroscopic characterization. Furthermore, it explores the potential biological activities and applications of this compound in the field of drug discovery and development, drawing insights from structurally related molecules. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a foundational understanding and practical methodologies related to this versatile chemical entity.

Introduction

This compound, with the CAS number 39900-63-5, is an aromatic organic compound featuring a hydroxyl group and a nitrile group ortho to each other on a methoxy-substituted benzene ring.[1][2] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis. The presence of the nitrile group, a versatile functional group that can be converted into various other functionalities such as amines, amides, and carboxylic acids, coupled with the phenolic hydroxyl group, opens up numerous possibilities for the synthesis of complex molecular architectures, including heterocyclic compounds of medicinal interest. While direct biological data on this compound is not extensively documented, the well-established pharmacological importance of the hydroxybenzonitrile scaffold suggests its potential as a precursor for novel therapeutic agents.[3][4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 39900-63-5 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₈H₇NO₂ | PubChem[2] |

| Molecular Weight | 149.15 g/mol | PubChem[2] |

| Appearance | Solid (predicted) | |

| Predicted XlogP | 1.8 | PubChemLite[5] |

| Monoisotopic Mass | 149.04768 Da | PubChemLite[5] |

Spectroscopic Data:

-

¹H NMR: A proton NMR spectrum is available from ChemicalBook, which is crucial for structural elucidation.[6]

Synthesis of this compound

A robust and efficient two-step synthesis of this compound can be achieved starting from the readily available 4-methoxyphenol. The synthetic pathway involves an initial formylation via the Reimer-Tiemann reaction to yield the intermediate 2-hydroxy-5-methoxybenzaldehyde, followed by the conversion of the aldehyde to the nitrile.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde

This protocol is adapted from the well-established Reimer-Tiemann reaction for the formylation of phenols.[12]

Materials:

-

4-Methoxyphenol

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide in water to form a concentrated solution.

-

Add 4-methoxyphenol to the flask and stir until it dissolves.

-

Heat the mixture to 60-70 °C.

-

Slowly add chloroform dropwise from the dropping funnel over a period of 1-2 hours while maintaining vigorous stirring. The reaction is exothermic.

-

After the addition is complete, continue to heat the reaction mixture for an additional 1-2 hours.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2-hydroxy-5-methoxybenzaldehyde, which can be purified by column chromatography or recrystallization.

Experimental Protocol: Synthesis of this compound

This protocol describes a general and effective method for the conversion of an aldehyde to a nitrile via an oxime intermediate, which is then dehydrated.[13]

Materials:

-

2-Hydroxy-5-methoxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Anhydrous ferrous sulfate (FeSO₄) or another suitable dehydrating agent

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde in DMF.

-

Add hydroxylamine hydrochloride and a catalytic amount of anhydrous ferrous sulfate.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

Potential Biological Activities and Applications in Drug Discovery

While specific biological studies on this compound are limited, the broader class of hydroxybenzonitriles and their derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.

Caption: Potential biological activities and applications of this compound.

Antimicrobial Activity

Substituted benzaldehydes and benzonitriles have been reported to exhibit antimicrobial properties. For instance, 2-hydroxy-4-methoxybenzaldehyde has demonstrated antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[14] The proposed mechanism involves disruption of the bacterial cell membrane. Given the structural similarity, it is plausible that this compound could also possess antimicrobial properties worth investigating.

Enzyme Inhibition

The hydroxybenzonitrile scaffold is a key feature in various enzyme inhibitors. Derivatives of 2-hydroxybenzonitrile have been explored for their potential to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3] Furthermore, related benzimidazole derivatives with methoxy and hydroxy substitutions have shown inhibitory activity against various enzymes.[15] The presence of the phenolic hydroxyl and the nitrile group in this compound suggests it could act as a scaffold for the design of inhibitors for a range of enzymes.

Anticancer Potential

Derivatives of 2-hydroxybenzonitrile have been investigated for their cytotoxic effects against various cancer cell lines.[4] The ability to functionalize both the hydroxyl and nitrile groups allows for the generation of a library of compounds for screening against different cancer targets. The core structure of this compound serves as a valuable starting point for the development of novel anticancer agents.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its synthesis from readily available starting materials and has outlined its key physicochemical and spectroscopic characteristics. While direct biological data for this specific compound is sparse, the established activities of structurally related molecules strongly suggest that this compound is a promising scaffold for the development of novel antimicrobial, anti-inflammatory, and anticancer agents. Further investigation into its biological properties is warranted and could lead to the discovery of new therapeutic leads.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C8H7NO2 | CID 7022529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - this compound (C8H7NO2) [pubchemlite.lcsb.uni.lu]

- 6. This compound(39900-63-5) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. hmdb.ca [hmdb.ca]

- 9. 2-Methoxybenzonitrile(6609-56-9) 13C NMR spectrum [chemicalbook.com]

- 10. 2-Hydroxy-5-methoxybenzaldehyde(672-13-9) IR Spectrum [m.chemicalbook.com]

- 11. 2-Hydroxy-5-methoxybenzaldehyde(672-13-9) 13C NMR spectrum [chemicalbook.com]

- 12. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 13. asianpubs.org [asianpubs.org]

- 14. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5-Methoxy-2-mercaptobenzimidazole as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Spectroscopic Deep Dive into 2-Hydroxy-5-methoxybenzonitrile: A Guide for Researchers

This technical guide provides a comprehensive overview of the theoretical and spectroscopic properties of 2-Hydroxy-5-methoxybenzonitrile, a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. By integrating computational chemistry with experimental data, we offer a detailed exploration of its molecular structure, vibrational modes, and electronic characteristics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's fundamental properties.

Introduction: The Significance of Substituted Benzonitriles

Benzonitrile and its derivatives are pivotal building blocks in organic synthesis, serving as precursors for a wide array of pharmaceuticals, agrochemicals, and dyes. The introduction of hydroxyl and methoxy functional groups onto the benzonitrile scaffold, as in this compound (molecular formula C₈H₇NO₂), creates a unique electronic environment that can significantly influence its reactivity and biological activity.[1][2] Understanding the interplay between these substituents and the cyano group at a quantum-mechanical level is crucial for designing novel molecules with tailored properties.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry for predicting molecular properties with high accuracy. This guide will walk through the process of performing and interpreting theoretical calculations on this compound, validated by available experimental spectroscopic data.

Molecular Structure and Synthesis

The foundational step in any theoretical study is the determination of the molecule's equilibrium geometry. For this compound, this involves the spatial arrangement of its constituent atoms that corresponds to a minimum on the potential energy surface.

Synthesis Pathway

While numerous synthetic routes to substituted benzonitriles exist, a common and effective method involves the conversion of the corresponding aldehyde. This compound can be synthesized from its precursor, 2-hydroxy-5-methoxybenzaldehyde.[3][4] A general procedure involves the reaction of the aldehyde with a suitable reagent like hydroxylamine to form an oxime, followed by dehydration to yield the nitrile.

Computational Methodology: A Practical Protocol

The accuracy of theoretical calculations is highly dependent on the chosen computational method and basis set. For molecules of this size, Density Functional Theory (DFT) offers a good balance between computational cost and accuracy.

Step-by-Step Computational Protocol

-

Software Selection: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required. The following steps are described in a general manner applicable to most of these platforms.

-

Initial Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure using the software's molecular builder.

-

Geometry Optimization:

-

Method: The B3LYP hybrid functional is a widely used and reliable choice for organic molecules.[1][5]

-

Basis Set: The 6-311G(d,p) basis set provides a good description of the electronic structure for this type of molecule.[1][5]

-

Procedure: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. The absence of imaginary frequencies in the subsequent frequency calculation confirms that a true minimum has been reached.

-

-

Vibrational Frequency Analysis:

-

Purpose: This calculation predicts the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are typically scaled by an empirical factor (around 0.96 for B3LYP) to better match experimental values.

-

Procedure: A frequency calculation is performed on the optimized geometry using the same level of theory.

-

-

Electronic Properties Analysis:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic transitions and reactivity. The energy gap between these orbitals is a key indicator of chemical stability.[1][6]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.[1]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.[6][7]

-

Theoretical and Experimental Data Correlation

The validity of the computational model is established by comparing the calculated data with experimental findings.

Structural Parameters

Spectroscopic Analysis

Vibrational Spectroscopy: The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra. For closely related molecules like 2-Bromo-5-methoxybenzonitrile, DFT calculations have shown excellent agreement with experimental spectra, aiding in the assignment of vibrational modes.[8]

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |

| O-H stretch | ~3400-3600 | 3200-3600 |

| C-H stretch (aromatic) | ~3000-3100 | 3000-3100 |

| C≡N stretch | ~2220-2240 | 2220-2260 |

| C=C stretch (aromatic) | ~1450-1600 | 1450-1600 |

| C-O stretch | ~1200-1300 | 1200-1300 |

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the electronic environment of the nuclei. Theoretical methods can predict ¹H and ¹³C NMR spectra. The available experimental ¹H NMR spectrum for this compound serves as a direct point of comparison for validating the calculated structure.[9]

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO and LUMO are crucial for understanding the electronic behavior of a molecule. For similar aromatic nitriles, the HOMO is typically localized on the phenyl ring, while the LUMO is distributed over the cyano group.[1] The HOMO-LUMO energy gap provides an estimate of the molecule's excitability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.[1]

Molecular Electrostatic Potential (MEP): The MEP map of this compound is expected to show negative potential (red/yellow regions) around the electronegative oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. The hydrogen atoms, particularly the hydroxyl proton, will exhibit a positive potential (blue regions), making them sites for nucleophilic attack.[1]

Visualizing Computational Workflows and Molecular Properties

To enhance clarity, the computational workflow and key molecular properties are visualized using diagrams.

Computational Workflow Diagram

References

- 1. Crystal structure, DFT and MEP study of (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H7NO2 | CID 7022529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. This compound | 39835-11-5 [chemicalbook.com]

- 5. Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchps.com [jchps.com]

- 7. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jchps.com [jchps.com]

- 9. This compound(39900-63-5) 1H NMR spectrum [chemicalbook.com]

potential biological activity of 2-Hydroxy-5-methoxybenzonitrile

An In-Depth Technical Guide to the Potential Biological Activities of 2-Hydroxy-5-methoxybenzonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is an aromatic organic compound featuring a hydroxyl, a methoxy, and a nitrile functional group on a benzene ring. While comprehensive studies on its intrinsic biological activities are not extensively documented, its chemical architecture, which combines features of known bioactive molecules like salicylonitrile and vanillin isomers, presents a compelling case for its investigation as a pharmacologically active agent.[1][2][3] This technical guide synthesizes information from structurally analogous compounds to build a predictive framework for the potential biological activities of this compound. We provide the scientific rationale for investigating its potential antimicrobial, anticancer, antioxidant, and enzyme-inhibiting properties. Furthermore, this document outlines detailed, field-proven experimental protocols to systematically evaluate these hypotheses, offering a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this and related benzonitrile scaffolds.

Molecular Profile and Physicochemical Properties

This compound (CAS: 39835-11-5) is a small molecule whose potential bioactivity is predicated on the interplay of its three functional groups. The phenolic hydroxyl group is a known hydrogen bond donor and can participate in antioxidant activity through hydrogen atom transfer.[4] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functionalities, while the methoxy group can influence lipophilicity and metabolic stability.[5][6]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₈H₇NO₂ | PubChem[1][7] |

| Molecular Weight | 149.15 g/mol | PubChem[1] |

| SMILES | COC1=CC(=C(C=C1)O)C#N | PubChem[1] |

| Calculated LogP | 1.8 | PubChem[1] |

Postulated Biological Activities and Investigative Frameworks

The exploration of this compound's bioactivity is largely inferential, based on a robust body of evidence from structurally related compounds. This section details the most promising areas of investigation and provides the experimental blueprints to validate these hypotheses.

Antimicrobial Activity

Expertise & Experience: The combination of a phenolic hydroxyl and a nitrile group is a key structural motif in compounds with known antimicrobial effects. The parent compound, 2-hydroxybenzonitrile, has demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[2] The proposed mechanism often involves the disruption of the microbial cell membrane's integrity and the inhibition of essential enzymes, a characteristic of many phenolic compounds.[2] Furthermore, the structurally similar aldehyde, 2-hydroxy-4-methoxybenzaldehyde, exhibits significant antibacterial and antibiofilm efficacy against MRSA by targeting the cell membrane.[8][9] It is therefore logical to hypothesize that this compound possesses similar capabilities.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a self-validating system to determine the lowest concentration of the compound that inhibits visible microbial growth.

-

Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Bacterial Strain Preparation: Culture the selected bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with MHB to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Controls:

-

Positive Control: Inoculum in broth without the compound.

-

Negative Control: Broth only.

-

Solvent Control: Inoculum in broth with the highest concentration of DMSO used.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Data Presentation: Hypothetical MIC Values

| Microbial Strain | Type | Predicted MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Data not available |

| Escherichia coli | Gram-negative | Data not available |

| Pseudomonas aeruginosa | Gram-negative | Data not available |

| Candida albicans | Fungus | Data not available |

Logical Workflow for Antimicrobial Screening

Caption: Workflow for evaluating the antimicrobial potential of this compound.

Anticancer / Cytotoxic Activity

Expertise & Experience: The benzonitrile scaffold and its hydroxylated/methoxylated derivatives are prevalent in molecules designed for anticancer applications. For instance, quinolin-4-one derivatives bearing a 2-(3-hydroxy-5-methoxyphenyl) moiety exhibit potent antiproliferative activity.[10] Similarly, methoxyflavones containing hydroxyl groups show enhanced cytotoxicity against various cancer cell lines, where the interplay between these groups is crucial for activity.[6] The mechanism often involves the induction of apoptosis or cell cycle arrest. Given these precedents, this compound is a candidate for screening as a cytotoxic agent.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that provides a self-validating measure of cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: Hypothetical IC₅₀ Values

| Cell Line | Cancer Type | Predicted IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HCT116 | Colorectal Carcinoma | Data not available |

| BJ | Normal Fibroblast (Toxicity) | Data not available |

Antioxidant Activity

Expertise & Experience: Phenolic compounds are archetypal antioxidants. The hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize free radicals, a process central to the Hydrogen Atom Transfer (HAT) mechanism.[4][11] The presence and position of other substituents, like the methoxy group, can modulate this activity by influencing the O-H bond dissociation enthalpy.[4] Therefore, this compound is structurally primed to exhibit antioxidant properties.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a rapid and reliable system to measure the capacity of the compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

-

Reaction Mixture: In a 96-well plate, mix 100 µL of each compound concentration with 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. A control well should contain methanol instead of the test compound.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

-

IC₅₀ Determination: Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation: Hypothetical Antioxidant Activity

| Assay | Parameter | Predicted Value |

| DPPH Scavenging | IC₅₀ (µM) | Data not available |

| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)/µM) | Data not available |

Hypothetical Mechanism of Action in Cancer

Based on literature for related compounds, this compound could potentially interfere with key signaling pathways that regulate cell survival and proliferation, such as the MAPK or NF-κB pathways.[2] A plausible mechanism could involve the inhibition of an upstream kinase, leading to a cascade that prevents the phosphorylation of pro-survival proteins and ultimately triggers apoptosis.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the RAF/MEK/ERK pathway by this compound.

Safety and Toxicology

Trustworthiness: It is critical to handle this compound with appropriate caution. Aggregated GHS information indicates that the compound is classified as "Acute Toxicity 3, Oral" with the hazard statement H301: Toxic if swallowed.[1] Full toxicological properties have not been investigated, and researchers should consult the Safety Data Sheet (SDS) and use personal protective equipment, including gloves and eye protection, when handling the compound.[12][13]

Conclusion and Future Directions

This compound represents an intriguing but underexplored chemical entity. Based on compelling evidence from structurally related molecules, it possesses a high potential for exhibiting a range of biological activities, most notably antimicrobial and anticancer effects. The phenolic hydroxyl and methoxy groups are key features that warrant this investigation.

This guide provides the foundational logic and validated experimental frameworks necessary to systematically uncover its therapeutic potential. Future work should focus on the direct experimental validation of the hypotheses presented herein. Should promising activity be discovered, subsequent efforts in lead optimization, including the synthesis of derivatives to establish structure-activity relationships (SAR), would be a logical and scientifically sound progression.

References

- 1. This compound | C8H7NO2 | CID 7022529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. scbt.com [scbt.com]

- 8. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of the Antioxidant and UV Absorption Properties of 2-(2’-hydroxy-5’-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT [scirp.org]

- 12. fishersci.com [fishersci.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

literature review on 2-Hydroxy-5-methoxybenzonitrile synthesis

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methoxybenzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing this compound (CAS No. 39900-63-5), a valuable chemical intermediate in the pharmaceutical and fine chemical industries.[1][2] We will delve into the prevalent synthetic strategies, beginning from common starting materials. The discussion emphasizes the underlying chemical principles, causality behind procedural choices, and provides detailed, field-proven experimental protocols. Comparative analysis of the primary routes is presented to guide researchers in selecting the most appropriate method based on efficiency, scalability, and available resources.

Introduction and Strategic Importance

This compound is an aromatic compound featuring hydroxyl, methoxy, and nitrile functional groups. This specific arrangement makes it a versatile building block for the synthesis of more complex molecular architectures, particularly in the development of novel therapeutic agents and specialized organic materials.[2] The presence of the nitrile group allows for its conversion into amines, carboxylic acids, or amides, while the phenolic hydroxyl group provides a handle for etherification or esterification, opening diverse pathways for molecular elaboration.

This guide will focus on the most logical and industrially relevant synthetic approaches, providing both a theoretical foundation and practical, step-by-step methodologies.

Retrosynthetic Analysis and Key Strategies

A logical approach to synthesizing this compound involves a few key disconnections. The most direct strategies originate from the readily available and inexpensive starting material, 4-methoxyphenol.

Caption: Fig. 1: Key retrosynthetic disconnections for the target molecule.

The primary strategies derived from this analysis are:

-

Ortho-Formylation of 4-Methoxyphenol: Introduction of an aldehyde group ortho to the existing hydroxyl group, followed by conversion of the aldehyde to a nitrile.

-

Direct Cyanation of a Phenolic Derivative: Introduction of a cyano group onto a pre-functionalized aromatic ring.

This guide will focus primarily on the first strategy, as it represents the most robust and well-documented pathway.

Synthetic Route I: From 4-Methoxyphenol via Formylation

This is arguably the most efficient and widely adopted pathway. It is a two-step process that begins with the regioselective formylation of 4-methoxyphenol to yield the key intermediate, 2-hydroxy-5-methoxybenzaldehyde, which is then converted to the target nitrile.

Caption: Fig. 2: Experimental workflow for the formylation route.

Step 1: Ortho-Formylation of 4-Methoxyphenol

The introduction of a formyl (-CHO) group at the position ortho to a hydroxyl group is a critical transformation. While several named reactions exist (e.g., Reimer-Tiemann, Duff), the magnesium chloride-mediated process offers high regioselectivity and good yields.[3]

Causality of Reagent Choice:

-

Magnesium Chloride (MgCl₂): Acts as a Lewis acid. It forms a chelate complex with the phenolic oxygen and the carbonyl oxygen of paraformaldehyde. This coordination pre-organizes the reactants, directing the electrophilic attack of the activated formaldehyde specifically to the ortho position, which is sterically accessible and electronically activated.

-

Paraformaldehyde: Serves as the source of formaldehyde, the C1 electrophile. It is a stable solid that depolymerizes in situ under the reaction conditions.

-

Triethylamine (TEA): A non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing side reactions and maintaining favorable reaction conditions.[3]

-

Acetonitrile: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

Step 2: Conversion of Aldehyde to Nitrile

The transformation of an aldehyde to a nitrile is a classic two-stage process within a one-pot reaction: formation of an aldoxime followed by its dehydration.[4]

Mechanism and Rationale:

-

Oximation: The aldehyde reacts with hydroxylamine hydrochloride (NH₂OH·HCl) to form 2-hydroxy-5-methoxybenzaldoxime. This is a standard condensation reaction.

-